molecular formula C16H16FNO B5800004 N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide

N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide

Cat. No. B5800004
M. Wt: 257.30 g/mol
InChI Key: PEMLWMPGQJUQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide, also known as fluconazole, is a synthetic antifungal medication used in the treatment of various fungal infections. It belongs to the azole class of drugs and works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Fluconazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity.

Mechanism of Action

Fluconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately results in fungal cell death.
Biochemical and Physiological Effects:
Fluconazole has been shown to have low toxicity and is generally well-tolerated. However, it may cause liver toxicity in rare cases. It is also known to interact with other medications such as warfarin and can increase the risk of bleeding.

Advantages and Limitations for Lab Experiments

Fluconazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity. However, its effectiveness may be limited in certain fungal infections and may not be suitable for all patients. In addition, the emergence of drug-resistant fungal strains is a growing concern.

Future Directions

1. Development of new antifungal agents with improved efficacy and reduced toxicity.
2. Investigation of the mechanisms of drug resistance in fungal infections.
3. Identification of new targets for antifungal therapy.
4. Evaluation of combination therapy with N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide and other antifungal agents.
5. Development of new formulations of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide for improved delivery and efficacy.
In conclusion, N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide is a widely used antifungal agent with broad-spectrum activity and low toxicity. Its mechanism of action involves the inhibition of ergosterol synthesis in fungal cell membranes. While it has proven effective in the treatment of various fungal infections, its effectiveness may be limited in certain cases and drug-resistant strains are a growing concern. Future research should focus on the development of new antifungal agents with improved efficacy and reduced toxicity, as well as the investigation of mechanisms of drug resistance and new targets for antifungal therapy.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide involves the condensation of 2,4-dichlorobenzoyl chloride with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base to form 2,4-dichloro-α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-yl)toluene. This is then reacted with 2,4-dimethylphenylmagnesium bromide in the presence of a catalyst to form N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide.

Scientific Research Applications

Fluconazole has been extensively studied for its antifungal activity and has been found to be effective in the treatment of various fungal infections such as candidiasis, cryptococcosis, and histoplasmosis. It has also been used in the prophylaxis of fungal infections in immunocompromised patients.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMLWMPGQJUQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide

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